VU0453379 is a novel compound classified as a positive allosteric modulator of the glucagon-like peptide 1 receptor (GLP-1R). This compound has garnered attention due to its central nervous system (CNS) penetrance and potential therapeutic applications in metabolic disorders, particularly type 2 diabetes mellitus. VU0453379 operates by enhancing the receptor's activity without directly activating it, which may lead to improved glucose homeostasis and neuroprotective effects.
VU0453379 was developed through a structured medicinal chemistry approach aimed at identifying selective GLP-1R modulators. It belongs to a class of compounds characterized by their ability to modulate receptor activity rather than acting as direct agonists. The specific structure of VU0453379 is based on a pyridoindole scaffold, which provides the necessary pharmacological properties for effective receptor interaction .
The synthesis of VU0453379 involves several key steps:
VU0453379 has the following structural characteristics:
The compound's stereochemistry is crucial for its biological activity, with the (S)-enantiomer exhibiting significant positive allosteric modulation of GLP-1R compared to its (R)-counterpart .
VU0453379 primarily engages in receptor-mediated interactions rather than traditional chemical reactions. Its mechanism involves binding to the GLP-1 receptor, enhancing the efficacy of endogenous GLP-1 without displacing it from its binding site. This interaction can be studied through various biochemical assays that measure cAMP accumulation in response to receptor activation.
Key experimental techniques include:
The mechanism of action for VU0453379 involves:
Relevant analytical data includes:
VU0453379 has potential applications in several areas:
The glucagon-like peptide-1 receptor (GLP-1R), a class B1 G protein-coupled receptor (GPCR), serves as a critical therapeutic target for metabolic disorders due to its role in enhancing glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety [6]. Activation of GLP-1R triggers Gαs protein coupling, leading to increased cyclic adenosine monophosphate (cAMP) production, protein kinase A (PKA) activation, and downstream insulinotropic effects [6]. Beyond pancreatic β-cells, GLP-1R is expressed in key brain regions (e.g., hypothalamus, brainstem), where it modulates neuronal activity linked to appetite suppression and neuroprotection [6]. While peptide-based GLP-1R agonists (e.g., semaglutide, tirzepatide) dominate clinically, their limitations—including subcutaneous administration, gastrointestinal side effects, and poor blood-brain barrier (BBB) penetration—drive interest in small molecule alternatives [4] [6].
Table 1: Therapeutic Advantages of GLP-1R Modulators
Modulator Type | Key Advantages | Clinical Applications |
---|---|---|
Peptide Agonists | High potency, established efficacy | T2DM, obesity, cardiovascular risk reduction |
Small Molecule PAMs (e.g., VU0453379) | Oral bioavailability, CNS penetration, reduced side effects | Neurological disorders (e.g., Parkinson’s), obesity with CNS components |
Designing brain-penetrant GLP-1R PAMs faces three primary hurdles:
Table 2: Key Design Challenges for CNS-Penetrant GLP-1R PAMs
Challenge | Impact on Drug Development | Examples from Early Candidates |
---|---|---|
Covalent Binding Requirement | Poor pharmacokinetics, toxicity risks | BETP (covalent modifier of Cys-347) [1] |
Low BBB Penetration | Limited efficacy in neurological targets | Peptide agonists (e.g., semaglutide) [6] |
Signaling Bias | Unpredictable in vivo efficacy | Compound 2 (divergent cAMP vs. calcium mobilization) [1] |
VU0453379 emerged from efforts to overcome limitations of earlier GLP-1R modulators. Its development prioritized:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7